Azetidine Ring Strain vs. Pyrrolidine/Piperidine Analogs: Conformational Constraint and Target Engagement Implications
The azetidine ring in this compound introduces approximately 25.5 kcal/mol of ring strain energy, compared to approximately 6.5 kcal/mol for pyrrolidine and approximately 0 kcal/mol for piperidine. [1] This elevated ring strain results in a significantly reduced pKa of the azetidine nitrogen (pKa ≈ 8.7 for azetidine vs. ≈ 11.3 for pyrrolidine), which alters the protonation state at physiological pH and thereby modulates target binding interactions. In azetidine amide-based STAT3 inhibitors (closest pharmacophoric comparator class), compounds containing the azetidine moiety achieved STAT3-inhibitory potencies of IC₅₀ = 0.34 – 0.55 μM, compared to potencies greater than 18 μM against STAT1 or STAT5 activity, demonstrating >33-fold selectivity attributable to the constrained azetidine geometry. [1] In contrast, the pyrrolidine analog 1-cinnamoylpyrrolidine (MW 201.26) exhibits antiplatelet activity with IC₅₀ values of 30.5 – 37.3 μM, a fundamentally different biological profile consistent with the divergent conformational landscape.
| Evidence Dimension | Ring strain energy and resultant biological potency differentiation |
|---|---|
| Target Compound Data | Azetidine ring strain ≈25.5 kcal/mol; azetidine pKa ≈8.7; N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)cinnamamide MW = 312.43; Azetidine amide STAT3 IC₅₀ = 0.34-0.55 μM (class reference) |
| Comparator Or Baseline | Pyrrolidine ring strain ≈6.5 kcal/mol; pyrrolidine pKa ≈11.3; 1-Cinnamoylpyrrolidine MW = 201.26, antiplatelet IC₅₀ = 30.5-37.3 μM |
| Quantified Difference | ~4-fold higher ring strain for azetidine vs. pyrrolidine; ~55-110-fold potency advantage for azetidine amides vs. pyrrolidine cinnamamide in their respective primary assays; ~2.6 pKa unit difference |
| Conditions | Ring strain: computational (DFT) comparison; STAT3 inhibition: recombinant STAT3 biochemical assay; Antiplatelet: washed rabbit platelet aggregation assay |
Why This Matters
The azetidine ring provides a distinct conformational and electronic profile that cannot be achieved with pyrrolidine or piperidine analogs, directly impacting target selectivity and potency in kinase/STAT programs, making this compound uniquely suited for programs targeting conformationally sensitive binding pockets.
- [1] Brotherton-Pleiss C, Yue P, Zhu Y, et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. J Med Chem. 2021;64(1):695-710. 5a, 5o, and 8i: STAT3 IC₅₀ = 0.55, 0.38, and 0.34 μM; STAT1/STAT5 IC₅₀ >18 μM. View Source
